molecular formula C10H8F5NO2 B1391651 Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1216499-24-9

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B1391651
CAS No.: 1216499-24-9
M. Wt: 269.17 g/mol
InChI Key: GEONWHUUDNDDTL-UHFFFAOYSA-N
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Description

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated organic compound with the molecular formula C10H8F5NO2. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring, making it a valuable molecule in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the use of difluoromethylation reagents such as difluoromethylsilane or sodium trifluoroacetate. The reaction conditions often require the presence of a catalyst, such as palladium, and a base, like potassium carbonate, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Scientific Research Applications

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(trifluoromethyl)pyridine-3-carboxylate
  • Ethyl 2-(difluoromethyl)pyridine-3-carboxylate
  • Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate

Uniqueness

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the simultaneous presence of both difluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .

Biological Activity

Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula C10H8F5NO2C_{10}H_8F_5NO_2. The presence of both difluoro and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a valuable compound in various chemical reactions and biological interactions.

PropertyValue
Molecular FormulaC₁₀H₈F₅NO₂
Molecular Weight267.17 g/mol
Functional GroupsEster, Difluoro, Trifluoromethyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms in the structure can enhance binding affinity due to their electronegative nature, which influences the electronic properties of the compound. This characteristic allows for increased selectivity towards molecular targets, potentially leading to more potent biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, compounds containing trifluoromethyl groups have been shown to exhibit significant inhibitory effects on various enzymes involved in metabolic pathways, including branched-chain amino acid transaminases (BCATs) . The structural similarity between this compound and known inhibitors suggests potential applications in drug development targeting these enzymes.

Receptor Binding

The compound has also been investigated for its ability to bind to specific receptors. The introduction of fluorinated groups often alters the pharmacokinetic properties of compounds, enhancing their potential as receptor agonists or antagonists. For example, studies on related trifluoromethyl-containing compounds have demonstrated improved binding affinities to serotonin receptors and other targets .

Case Studies and Research Findings

  • High-Throughput Screening : A study involving high-throughput screening identified novel inhibitors targeting BCAT1/2 that share structural similarities with this compound. These inhibitors displayed high cellular activity and selectivity, indicating the potential for this compound in therapeutic applications .
  • Fluorinated Compounds in Drug Design : A review highlighted that fluorinated compounds like this compound play crucial roles in modern drug design due to their enhanced metabolic stability and bioavailability . The incorporation of trifluoromethyl groups has been linked to increased potency in various pharmacological contexts.
  • Comparative Studies : Comparative analyses with other fluorinated pyridine derivatives revealed that this compound exhibits unique biological profiles due to its specific substitution pattern. This differentiation underscores the importance of structural modifications in influencing biological activity .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-6(10(13,14)15)4-3-5-16-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEONWHUUDNDDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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